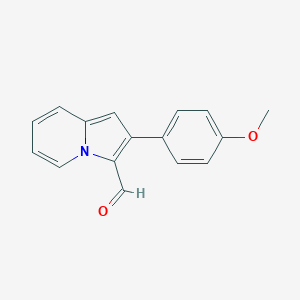

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)indolizine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-14-7-5-12(6-8-14)15-10-13-4-2-3-9-17(13)16(15)11-18/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZACMKYODJGBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396602 | |

| Record name | 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101624-26-4 | |

| Record name | 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines detailed experimental protocols for its synthesis, presents key characterization data in a structured format, and includes workflow diagrams for clarity.

Introduction

Indolizine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The indolizine scaffold is a key structural motif in various natural products and synthetic molecules with therapeutic potential. The introduction of a carbaldehyde group at the 3-position of the indolizine ring provides a versatile synthetic handle for further functionalization, allowing for the development of novel derivatives with tailored properties. This guide focuses on a two-step synthesis of the title compound, commencing with the formation of the indolizine core followed by formylation.

Synthesis

The synthesis of this compound is typically achieved in two main stages:

-

Synthesis of the precursor, 2-(4-Methoxyphenyl)indolizine: This can be accomplished via several methods, with the Tschitschibabin reaction and 1,3-dipolar cycloaddition being the most common and effective.

-

Formylation of the indolizine core: The Vilsmeier-Haack reaction is the preferred method for introducing a formyl group at the electron-rich 3-position of the indolizine ring.

Below are detailed protocols for these synthetic steps.

Experimental Protocols

Part 1: Synthesis of 2-(4-Methoxyphenyl)indolizine

Two primary methods are presented for the synthesis of the indolizine precursor.

Method A: Tschitschibabin Indolizine Synthesis

This classic method involves the reaction of a pyridine derivative with an α-haloketone, followed by base-catalyzed cyclization.

-

Step 1: Quaternization of 2-Picoline.

-

In a round-bottom flask, dissolve 2-picoline (1 equivalent) in a suitable solvent such as acetone or acetonitrile.

-

Add 2-bromo-4'-methoxyacetophenone (1 equivalent) to the solution.

-

Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The resulting pyridinium salt will precipitate out of the solution. Collect the solid by filtration, wash with cold acetone, and dry under vacuum.

-

-

Step 2: Cyclization.

-

Suspend the dried pyridinium salt in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate (2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours. The color of the reaction mixture will typically change, indicating the formation of the indolizine.

-

After cooling to room temperature, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2-(4-methoxyphenyl)indolizine.

-

Method B: 1,3-Dipolar Cycloaddition

This method involves the reaction of a pyridinium ylide with a suitable dipolarophile.

-

Step 1: Generation of the Pyridinium Ylide.

-

In a round-bottom flask, suspend 1-(phenacyl)pyridinium bromide (or a related pyridinium salt) (1 equivalent) and a base such as triethylamine or potassium carbonate (1.1 equivalents) in a solvent like dichloromethane or acetonitrile.

-

Stir the mixture at room temperature for 30-60 minutes to generate the pyridinium ylide in situ.

-

-

Step 2: Cycloaddition Reaction.

-

To the ylide solution, add 4-methoxyphenylacetylene (1 equivalent) as the dipolarophile.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off any salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-(4-methoxyphenyl)indolizine.

-

Part 2: Vilsmeier-Haack Formylation of 2-(4-Methoxyphenyl)indolizine

This reaction introduces the carbaldehyde group at the 3-position of the indolizine ring.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents) and cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 2-(4-methoxyphenyl)indolizine (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane.

-

Add the solution of the indolizine dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

A solid precipitate of the product should form. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

-

Data Presentation

The following tables summarize the key physical and spectral data for the target compound and its precursor.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance (Expected) |

| 2-(4-Methoxyphenyl)indolizine | C₁₅H₁₃NO | 223.27 | 7496-82-4 | Crystalline solid |

| This compound | C₁₆H₁₃NO₂ | 251.28 | 101624-26-4 | Yellow to orange solid |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) (Expected) | ¹³C NMR (CDCl₃, δ ppm) (Expected) | IR (KBr, cm⁻¹) (Expected) | MS (m/z) (Expected) |

| 2-(4-Methoxyphenyl)indolizine | 7.95-6.50 (m, 11H, Ar-H), 3.85 (s, 3H, OCH₃) | 160.0, 135.0, 130.0, 128.0, 125.0, 122.0, 118.0, 114.0, 112.0, 110.0, 105.0, 55.4 | 3050-2850 (C-H), 1610, 1520, 1480 (C=C, Ar), 1250 (C-O) | 223 (M⁺) |

| This compound | 9.98 (s, 1H, CHO), 8.40-6.90 (m, 10H, Ar-H), 3.88 (s, 3H, OCH₃) | 185.0, 161.0, 140.0, 132.0, 130.0, 128.0, 125.0, 120.0, 118.0, 115.0, 114.0, 112.0, 55.5 | 3050-2850 (C-H), 2820, 2720 (C-H, aldehyde), 1680 (C=O), 1600, 1510 (C=C, Ar), 1260 (C-O) | 251 (M⁺) |

Note: The spectral data provided are expected values based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental data should be acquired for confirmation.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for purification and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols, based on established synthetic methodologies, offer a reliable pathway for obtaining this valuable compound. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The versatility of the indolizine-3-carbaldehyde scaffold makes it an attractive starting point for the development of novel compounds with potential applications in drug discovery and materials science.

Spectroscopic and Synthetic Profile of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde. Due to the limited availability of a complete, unified experimental dataset in peer-reviewed literature, this document synthesizes available information and presents representative data from closely related compounds to offer a valuable resource for researchers in the field.

Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 101624-26-4[1] |

| Molecular Formula | C₁₆H₁₃NO₂[1][2] |

| Molecular Weight | 251.28 g/mol [1][2] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C=O)C3=CC=CC=C3N2 |

| InChIKey | QIMWZVMNUAWWSJ-UHFFFAOYSA-N |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

No complete experimental ¹H NMR data for this compound was found in the searched literature.

Table 2: ¹³C NMR Data

No complete experimental ¹³C NMR data for this compound was found in the searched literature.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopy Data

No experimental IR data for this compound was found in the searched literature. Expected characteristic absorption bands are listed below based on functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | 1680 - 1700 |

| C-H (Aromatic) | 3000 - 3100 |

| C=C (Aromatic) | 1450 - 1600 |

| C-O (Methoxy) | 1020 - 1075, 1200 - 1275 |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Ion | m/z |

| [M]⁺ | 251.09 |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general and widely applicable method for the synthesis of indolizine-3-carbaldehydes is the Vilsmeier-Haack formylation of a 2-arylindolizine precursor.

General Synthesis of this compound

The synthesis can be conceptualized as a two-step process:

-

Synthesis of 2-(4-Methoxyphenyl)indolizine: This precursor can be synthesized via several methods, a common one being the Tschitschibabin reaction. This involves the reaction of a pyridine derivative with an α-halocarbonyl compound. For instance, the reaction of pyridine with 2-bromo-1-(4-methoxyphenyl)ethan-1-one would yield the corresponding pyridinium salt, which upon treatment with a base like sodium bicarbonate, undergoes an intramolecular cyclization to form 2-(4-methoxyphenyl)indolizine.

-

Formylation of 2-(4-Methoxyphenyl)indolizine: The Vilsmeier-Haack reaction is a standard method to introduce a formyl group onto electron-rich aromatic rings. The Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), is reacted with the 2-(4-methoxyphenyl)indolizine precursor. The reaction mixture is then hydrolyzed to yield the final product, this compound.

General Procedure for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the relationship between the different analytical techniques for the characterization of this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: Analytical workflow for the characterization of the final product.

References

- 1. Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N’(2-methoxyphenylimino) thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Crystal Structure Analysis of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a publicly available crystal structure analysis for this specific molecule, this document outlines a probable synthetic route via the Vilsmeier-Haack reaction, presents expected characterization data based on analogous compounds, and discusses potential biological significance. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel indolizine-based compounds for drug discovery and development.

Introduction

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The indolizine scaffold is a key structural motif in a variety of natural products and synthetic molecules exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The introduction of an aryl substituent at the 2-position and a carbaldehyde group at the 3-position, as in this compound, can significantly influence the biological activity and physicochemical properties of the parent indolizine core.

While the specific crystal structure of this compound (CAS 101624-26-4) has not been reported in publicly accessible crystallographic databases, this guide provides a detailed theoretical framework for its synthesis and characterization.

Compound Profile:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 101624-26-4[1] |

| Molecular Formula | C₁₆H₁₃NO₂[1] |

| Molecular Weight | 251.28 g/mol [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound is most likely achieved through a two-step process involving the initial synthesis of the 2-(4-Methoxyphenyl)indolizine precursor, followed by formylation at the 3-position using the Vilsmeier-Haack reaction.

Synthesis of 2-(4-Methoxyphenyl)indolizine

Several methods are available for the synthesis of 2-arylindolizines. A common approach is the reaction of a 2-alkylpyridine derivative with an α-haloketone.

General Experimental Protocol:

-

Quaternization: A mixture of 2-picoline and 2-bromo-1-(4-methoxyphenyl)ethanone in a suitable solvent (e.g., acetone or acetonitrile) is refluxed to form the corresponding pyridinium salt.

-

Cyclization: The resulting pyridinium salt is treated with a base, such as sodium bicarbonate or triethylamine, to induce an intramolecular cyclization, yielding 2-(4-Methoxyphenyl)indolizine.

-

Purification: The crude product is purified by column chromatography on silica gel.

Vilsmeier-Haack Formylation of 2-(4-Methoxyphenyl)indolizine

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Detailed Experimental Protocol:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (1.1 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (acting as both reagent and solvent) with constant stirring. The mixture is stirred at 0°C for 30 minutes.

-

Reaction with Indolizine: A solution of 2-(4-Methoxyphenyl)indolizine (1 equivalent) in DMF is added dropwise to the prepared Vilsmeier reagent at 0°C. The reaction mixture is then stirred at room temperature for a specified period (typically 2-4 hours) and may be gently heated to ensure completion.

-

Work-up: The reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

Extraction and Purification: The resulting precipitate is filtered, washed with water, and dried. Alternatively, the aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic and Physical Data (Expected)

While specific experimental data for the title compound is not available, the following table summarizes the expected spectroscopic and physical properties based on the analysis of structurally similar indolizine derivatives.

| Data Type | Expected Characteristics |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 150-200 °C (typical range for similar compounds) |

| ¹H NMR (CDCl₃, ppm) | δ 9.5-10.5 (s, 1H, -CHO), 7.0-8.5 (m, aromatic protons) |

| ¹³C NMR (CDCl₃, ppm) | δ 185-195 (C=O), 110-160 (aromatic carbons) |

| IR (KBr, cm⁻¹) | ν 1650-1680 (C=O stretching of aldehyde) |

| Mass Spectrometry | m/z 251 (M⁺) |

Potential Biological Significance and Signaling Pathways

Indolizine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the 4-methoxyphenyl group, a common pharmacophore, and the reactive carbaldehyde functionality suggests that this compound could be a valuable intermediate for the synthesis of more complex, biologically active molecules. The aldehyde group can serve as a handle for further chemical modifications, such as the formation of Schiff bases, hydrazones, or for use in multi-component reactions to generate diverse chemical libraries for drug screening.

Given the anticancer activity of many indolizine compounds, a hypothetical signaling pathway that could be modulated by such a molecule is presented below. It is important to note that this is a generalized representation and has not been experimentally validated for the title compound.

Caption: Hypothetical signaling pathway for an indolizine derivative.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, expected properties, and potential significance of this compound. Although a definitive crystal structure analysis is not currently available in the public domain, the information presented herein serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The outlined synthetic protocols and expected characterization data provide a strong foundation for the future synthesis and investigation of this and related indolizine compounds. Further research is warranted to elucidate the precise three-dimensional structure and explore the full therapeutic potential of this class of molecules.

References

The Indolizine Scaffold: A Privileged Core for Novel Therapeutics – A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

The indolizine nucleus, a fused bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry as a "privileged scaffold." Its unique electronic and structural properties make it an ideal framework for the design of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the biological activity screening of functionalized indolizine scaffolds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity of Functionalized Indolizines

Indolizine derivatives have demonstrated potent cytotoxic and antiproliferative effects against a diverse range of human cancer cell lines. The planar nature of the indolizine ring system allows for intercalation with DNA and interaction with various enzymatic targets, leading to the disruption of key cellular processes in cancer cells.

Quantitative Anticancer Activity Data

The anticancer efficacy of various functionalized indolizine derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparing potency. A curated summary of the IC50 values for representative indolizine compounds against several cancer cell lines is presented in Table 1.

| Compound ID | Functionalization | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| Compound 5j | Cyclopropylcarbonyl group | Hep-G2 (Liver) | 0.056 (approx.) | EGFR kinase inhibition | [1] |

| Compound 5g | Cyclopropylcarbonyl group | Hep-G2 (Liver) | 0.081 (approx.) | Not specified | [1] |

| Compound 5d | Cyclopropylcarbonyl group | Hep-G2 (Liver) | 0.13 (approx.) | Not specified | [1] |

| Compound 5a | Cyclopropylcarbonyl group | Hep-G2 (Liver) | 0.11 (approx.) | Not specified | [1] |

| Compound 8e | CF3 substitution | CAL-27 (Oral) | 0.047 | Tubulin polymerization inhibition | [2][3] |

| BT-20 (Breast) | 0.098 | ||||

| HGC-27 (Gastric) | 0.052 | ||||

| Compound 8h | n-propyl substitution | CAL-27 (Oral) | 0.075 | Tubulin polymerization inhibition | [2][3] |

| BT-20 (Breast) | 0.117 | ||||

| HGC-27 (Gastric) | 0.048 | ||||

| Compound 6o | Difluoro substitution | HepG2 (Liver) | 6.02 | EGFR and CDK-2 Inhibition | [4][5] |

| HCT-116 (Colon) | 5.84 | ||||

| MCF-7 (Breast) | 8.89 | ||||

| Compound 6m | Methylphenyl fluoro substitution | HepG2 (Liver) | 11.97 | EGFR and CDK-2 Inhibition | [4][5] |

| HCT-116 (Colon) | 28.37 | ||||

| MCF-7 (Breast) | 19.87 | ||||

| cis-11 | Lactone fusion | DU-145 (Prostate) | 4.41 | Not specified | [4] |

| MDA-MB-231 (Breast) | 1.01 | ||||

| Compound 9d | Cyanoindolizine derivative | - | 1.07 | Farnesyltransferase inhibition | [6] |

Note: IC50 values originally in µg/mL have been converted to µM for consistency, assuming an average molecular weight.

Key Signaling Pathways Targeted by Anticancer Indolizines

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Certain indolizine derivatives have been shown to be potent inhibitors of EGFR kinase activity.[1][5]

Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. Several indolizine derivatives exert their cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3]

Experimental Protocols for Anticancer Activity Screening

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the indolizine derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm due to light scattering.

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare stock solutions of the test indolizine compounds and a positive control (e.g., colchicine).

-

Reaction Mixture: In a 96-well plate, add the tubulin solution, GTP, and the test compound or control.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Absorbance Reading: Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of tubulin polymerization compared to the control.

Antimicrobial Activity of Functionalized Indolizines

Indolizine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of cell membrane integrity or the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of indolizine derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. Table 2 summarizes the MIC values of selected indolizine derivatives against various microbial strains.

| Compound ID | Functionalization | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative XXI | Not specified | Staphylococcus aureus | 25 (bacteriostatic) | [7][8] |

| Mycobacterium smegmatis | - | [7][8] | ||

| Derivative XIII | Not specified | Botrytis cinerea | - (showed best antifungal activity) | [7][8] |

| Compound 5 | Pyrazolyl-indolizine | Bacillus subtilis | - (potent) | [9] |

| Staphylococcus aureus | - (potent) | [9] | ||

| Pseudomonas aeruginosa | - (potent) | [9] | ||

| Salmonella typhimurium | - (potent) | [9] | ||

| Candida albicans | - (potent) | [9] | ||

| Compound 9 | Pyrazolyl-indolizine | Pseudomonas aeruginosa | - (potent, increased LPO) | [9] |

| Compound 13 | Pyrazolyl-indolizine | Salmonella typhimurium | - (potent, increased membrane oxidation) | [9] |

| Compound 19 | Pyrazolyl-indolizine | Bacillus subtilis | - (potent) | [9] |

| Staphylococcus aureus | - (potent) | [9] | ||

| Pseudomonas aeruginosa | - (potent) | [9] | ||

| Salmonella typhimurium | - (potent) | [9] | ||

| Candida albicans | - (potent) | [9] |

Note: "-" indicates that the source specifies potent activity but does not provide a specific MIC value.

Experimental Protocol for Antimicrobial Susceptibility Testing

Principle: This method determines the MIC of an antimicrobial agent by serially diluting the compound in a liquid growth medium and inoculating it with a standardized suspension of the test microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the indolizine derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory Activity of Functionalized Indolizines

Chronic inflammation is a key pathological feature of numerous diseases. Indolizine derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of indolizine derivatives is often assessed by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or reduce the production of pro-inflammatory cytokines. Table 3 presents the COX-2 inhibitory activity of some indolizine compounds.

| Compound ID | Functionalization | COX-2 IC50 (µM) | Reference |

| Compound 56 | Bioisosteric modification of imidazo[1,2-a]pyridine | 14.91 | [10] |

| Indomethacin | (Standard NSAID) | - | [11] |

| Compound 4d | 7-(Trifluoromethyl) substitution | - (significantly reduces COX-2 levels) | [11] |

| Compound 4a | 7-(Trifluoromethyl) substitution | - (reduces NO, TNF-α levels) | [11] |

| Compound 4e | 7-(Trifluoromethyl) substitution | - (reduces TNF-α levels) | [11] |

| Compound 4f | 7-(Trifluoromethyl) substitution | - (reduces NO, TNF-α, IL-6 levels) | [11] |

| Compound 4g | 7-(Trifluoromethyl) substitution | - (reduces IL-6 levels) | [11] |

Note: "-" indicates that the source specifies significant activity but does not provide a specific IC50 value.

Key Signaling Pathway in Inflammation Targeted by Indolizines

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are potent pro-inflammatory mediators. Several indolizine derivatives have been identified as selective COX-2 inhibitors.[10]

Experimental Protocol for Anti-inflammatory Activity Screening

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-2 enzyme, which is monitored by the oxidation of a colorimetric or fluorometric probe.

Protocol:

-

Enzyme and Compound Preparation: Prepare solutions of purified human recombinant COX-2 enzyme and the test indolizine compounds in a suitable buffer.

-

Reaction Mixture: In a 96-well plate, add the COX-2 enzyme, heme cofactor, and the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate) and a detection reagent (e.g., a fluorogenic probe).

-

Signal Measurement: Measure the fluorescence or absorbance at the appropriate wavelength over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow for Indolizine Scaffold Screening

The discovery and development of novel drugs based on the indolizine scaffold follows a systematic screening cascade, from initial hit identification to lead optimization and preclinical evaluation.

Conclusion

Functionalized indolizine scaffolds represent a highly versatile and promising class of compounds in the pursuit of novel therapeutics. Their demonstrated efficacy against a range of cancer cell lines, pathogenic microbes, and inflammatory targets underscores their potential for further development. This technical guide provides a foundational resource for researchers, offering detailed methodologies and a compilation of quantitative data to facilitate the rational design and screening of new indolizine-based drug candidates. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of next-generation therapies for a multitude of human diseases.

References

- 1. Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05310E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Newly synthesized indolizine derivatives — antimicrobial and antimutagenic properties | Semantic Scholar [semanticscholar.org]

- 9. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Indolizines: A Technical Guide to 1,3-Dipolar Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis has been a subject of intense research, with the 1,3-dipolar cycloaddition reaction emerging as a highly efficient and versatile strategy. This guide provides an in-depth analysis of the mechanism, experimental protocols, and applications of this powerful synthetic tool.

Core Mechanism: The Pyridinium Ylide Pathway

The cornerstone of this synthetic approach is the [3+2] cycloaddition between a pyridinium ylide (the 1,3-dipole) and a dipolarophile, typically an activated alkyne or alkene.[1][2][3] The reaction proceeds through a concerted, pericyclic mechanism, leading to the formation of a five-membered ring fused to the pyridine core.[4][5]

The overall process can be dissected into three key stages:

-

In Situ Generation of the Pyridinium Ylide: Pyridinium ylides are transient intermediates generated in the reaction mixture.[1] A common method involves the alkylation of a pyridine derivative with an α-halocarbonyl compound to form a pyridinium salt. Subsequent deprotonation of the acidic α-carbon by a base generates the reactive pyridinium ylide.[1] The stability of the ylide is significantly enhanced by electron-withdrawing groups on the ylidic carbon.[1]

-

1,3-Dipolar Cycloaddition: The generated pyridinium ylide readily undergoes a cycloaddition reaction with an electron-deficient dipolarophile.[3] This step involves the suprafacial interaction of the 4π-electron system of the 1,3-dipole with the 2π-electron system of the dipolarophile.[4] The regioselectivity of this addition is governed by the electronic and steric properties of both the ylide and the dipolarophile.[6][7]

-

Aromatization: The initial cycloadduct, a dihydroindolizine, often undergoes spontaneous oxidative dehydrogenation under air to furnish the stable, aromatic indolizine ring system.[8] In cases where an alkene is used as the dipolarophile, a separate oxidation step may be required to achieve aromatization.[2]

Quantitative Data Summary

The versatility of the 1,3-dipolar cycloaddition is demonstrated by its tolerance of a wide range of substituents on both the pyridine ring and the dipolarophile. The following table summarizes representative examples, showcasing the impact of different reaction components on the yield.

| Entry | Pyridine Derivative | α-Halo Ketone | Dipolarophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pyridine | 2-Bromoacetophenone | Ethyl propiolate | K₂CO₃ | Methanol | RT | 18 | 85 |

| 2 | 4-Methylpyridine | 2-Bromoacetophenone | Ethyl propiolate | K₂CO₃ | Methanol | RT | 18 | 88 |

| 3 | 4-Cyanopyridine | 2-Bromoacetophenone | Ethyl propiolate | K₂CO₃ | Methanol | RT | 18 | 92 |

| 4 | Pyridine | Ethyl 2-bromoacetate | Diethyl acetylenedicarboxylate | Et₃N | Acetonitrile | Reflux | 12 | 78 |

| 5 | 4-tert-Butylpyridine | 2-Bromo-4'-nitroacetophenone | Ethyl propiolate | 1,2-Epoxybutane | 1,2-Epoxybutane | Reflux | 24 | 75[9] |

| 6 | Pyridine | N-Phenacylpyridinium bromide | Maleic anhydride | - | - | - | - | High[10] |

| 7 | Pyridine | 2-Chloro-N-phenacylpyridinium salt | - | AcONa | - | - | - | -[3] |

| 8 | 4-Substituted Pyridines | - | Propiolic ester/amide | K₂CO₃ | Methanol/Aq. Buffer | RT | 18 | up to 92[8] |

Note: This table is a compilation of representative data and specific conditions may vary. "RT" denotes room temperature.

Experimental Protocols

This section provides a detailed methodology for a typical synthesis of an indolizine derivative via 1,3-dipolar cycloaddition.

General Workflow

The experimental procedure generally follows a straightforward sequence of ylide generation, cycloaddition, and product isolation.

Example Protocol: Synthesis of Ethyl 3-benzoyl-7-tert-butylindolizine-1-carboxylate[9]

This protocol is adapted from the synthesis of 7-tert-butylindolizine derivatives.

Materials:

-

4-tert-Butylpyridine

-

2-Bromoacetophenone

-

Ethyl propiolate

-

1,2-Epoxybutane (serves as both solvent and base)

-

Anhydrous solvents for workup and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

-

Pyridinium Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-tert-butylpyridine (1 equivalent) and 2-bromoacetophenone (1 equivalent) in a minimal amount of a suitable solvent like acetone. Stir the mixture at room temperature for 24 hours to form the N-phenacyl-4-tert-butylpyridinium bromide salt. The resulting solid can be filtered, washed with cold acetone, and dried.

-

1,3-Dipolar Cycloaddition: To a suspension of the pyridinium salt (1 equivalent) in 1,2-epoxybutane, add ethyl propiolate (1.2 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and stir for 24 hours. The 1,2-epoxybutane acts as an acid scavenger to promote the in situ formation of the pyridinium ylide.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate and filtered.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure indolizine derivative.

-

Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

This method, with appropriate modifications to the starting materials and reaction conditions, can be applied to synthesize a diverse library of indolizine derivatives. The use of ionic liquids as recyclable media has also been explored to develop greener synthetic protocols.[4][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde (CAS 101624-26-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and available safety data for 2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde, identified by the CAS number 101624-26-4. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information on the broader class of indolizine derivatives to provide a contextual understanding of its potential characteristics and biological activities.

Chemical Properties

2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde is a heterocyclic aromatic compound. The core structure features an indolizine moiety, which is a bicyclic system composed of a fused pyridine and pyrrole ring, substituted at position 2 with a 4-methoxyphenyl group and at position 3 with a carboxaldehyde group.

Table 1: General Chemical Properties

| Property | Value | Source |

| CAS Number | 101624-26-4 | N/A |

| Molecular Formula | C₁₆H₁₃NO₂ | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for 2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde is not available in the public domain. However, the synthesis and characterization of analogous indolizine and indole-3-carboxaldehyde derivatives have been reported. Researchers can refer to the spectroscopic data of these related compounds for comparative analysis and to predict the expected spectral features of the target molecule.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 101624-26-4 is not publicly available. Therefore, this compound should be handled with care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde was not found, the general synthesis of indolizine derivatives often involves the [3+2] cycloaddition reaction between a pyridinium ylide and an electron-deficient alkene or alkyne. Another common method is the Tschitschibabin reaction.

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for the target compound.

Biological Activity and Signaling Pathways

There are no specific biological studies or elucidated signaling pathways available for 2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde in the reviewed literature. However, the indolizine scaffold is a known pharmacophore present in numerous biologically active compounds. Derivatives of indolizine have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer

-

Anti-inflammatory

-

Antimicrobial

-

Antiviral

The biological effects of these compounds are diverse and depend on the specific substitutions on the indolizine ring. The mechanism of action for many indolizine derivatives is still an active area of research.

Hypothetical Signaling Pathway Involvement:

Given the prevalence of indolizine derivatives as kinase inhibitors, a hypothetical signaling pathway that could be modulated by 2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde is presented below. It is crucial to note that this is a generalized representation and has not been experimentally validated for this specific compound.

Caption: A hypothetical kinase inhibition signaling pathway.

Conclusion and Future Directions

2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde is a chemical compound for which detailed public data is scarce. While its basic chemical properties can be inferred from its structure, a comprehensive understanding of its physical, toxicological, and biological properties requires further experimental investigation. Future research should focus on:

-

Developing and publishing a detailed, reproducible synthetic protocol. This would include full characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis).

-

Performing a comprehensive safety evaluation. This would involve generating a full Safety Data Sheet (SDS) with toxicological data.

-

Investigating its biological activity. Screening this compound against various biological targets (e.g., kinases, receptors) could uncover potential therapeutic applications. Subsequent studies could then elucidate its mechanism of action and relevant signaling pathways.

This guide serves as a starting point for researchers and professionals interested in CAS 101624-26-4. The lack of specific data highlights an opportunity for further research to fully characterize this compound and explore its potential.

References

A Technical Guide to the Discovery of Naturally Occurring Indolizine Alkaloid Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery of naturally occurring indolizine and indolizidine alkaloids. These fascinating bicyclic nitrogen-containing compounds, found in a diverse range of organisms including plants, fungi, and amphibians, exhibit a wide array of potent biological activities, making them attractive scaffolds for drug discovery and development. This guide details their isolation, characterization, and mechanisms of action, with a focus on providing practical, quantitative data and detailed experimental protocols for researchers in the field.

Introduction to Indolizine Alkaloids

Indolizine alkaloids are characterized by a bicyclic system featuring a bridgehead nitrogen atom, forming a fused six-membered and five-membered ring structure. The saturated version of this core is known as an indolizidine. This structural motif is the foundation for a vast diversity of natural products with a broad spectrum of biological effects, including anticancer, antiviral, and antidiabetic activities. Prominent examples that will be discussed in this guide include securinine, swainsonine, and castanospermine. The discovery process for these molecules typically involves a multi-step workflow from extraction from natural sources to purification, structural elucidation, and biological evaluation.

General Workflow for Discovery and Isolation

The discovery of novel indolizine alkaloids is a systematic process that begins with the collection of biological material and ends with the characterization of a pure, active compound. The following diagram illustrates a typical experimental workflow.

Data Presentation: A Comparative Overview

To facilitate the comparison of key characteristics of representative indolizine alkaloids, the following tables summarize their quantitative data, including biological activity and spectral information.

Table 1: Biological Activity of Selected Indolizine Alkaloids

| Alkaloid | Biological Activity | Target/Cell Line | IC50 / LD50 Value |

| Castanospermine | Antiviral (HIV-1) | JM Cells | ~29 µM[1] |

| Antiviral (Dengue) | BHK-21 Cells | 1.0 µM[2] | |

| Antiviral (Dengue) | Huh-7 Cells | 85.7 µM[2] | |

| Securinine | Cytotoxicity | HeLa (Cervical Cancer) | 32.3 µM (7.02 µg/mL)[3][4] |

| Cytotoxicity | HGC27 (Gastric Cancer) | 13.47 µM[5] | |

| Cytotoxicity | MGC803 (Gastric Cancer) | 18.1 µM[5] | |

| Cytotoxicity | HCT116 (p53-null Colon) | LD50: 17.5 µM[6] | |

| Cytotoxicity | HCT116 (p53+/+ Colon) | LD50: >50 µM[6] | |

| Swainsonine | Enzyme Inhibition | α-Mannosidase | ~1.0 µM[7] |

Table 2: NMR Spectroscopic Data for Swainsonine

The structure of Swainsonine was systematically elucidated using various NMR techniques. The following data were reported for the compound dissolved in D₂O.[8]

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 72.0 | 4.245 (dd, J = 4.0, 5.6 Hz) |

| 2 | 75.1 | 4.340 (m, J = 2.0, 8.0 Hz) |

| 3 | 62.9 | 2.868 (dd, J = 2.0, 8.0 Hz, eq), 2.543 (dd, J = 8.0, 11.2 Hz, ax) |

| 5 | 54.0 | 1.918 (m, J = 3.6, 12.8 Hz, ax) |

| 6 | 25.5 | 1.708 (br, d, J = 13.6 Hz, eq), 1.504 (qt, J = 4.0, 13.2 Hz, ax) |

| 7 | 34.8 | 2.031 (m, eq), 1.228 (qd, J = 4.0, 12.8 Hz, ax) |

| 8 | 71.4 | 3.792 (td, J = 4.4, 10.4 Hz) |

| 8a | 68.7 | 1.945 (m) |

Table 3: Extraction and Purification Yields

The efficiency of isolation varies greatly depending on the natural source and methods used.

| Alkaloid | Natural Source | Method | Yield/Purity |

| Swainsonine | Astragalus lentiginosus | Liquid/Liquid Extraction | Concentration increased from ~7% to 68%[9] |

| Total Alkaloids | Oxytropis glabra | n-Butanol Extraction | 1.10% of total extract[10] |

| (-)-Securinine | Securinega suffruticosa | Multi-step Chromatography | Final purity >99%[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the isolation of securinine and a common assay for evaluating its biological activity.

Protocol for the Isolation and Purification of (-)-Securinine

This protocol is adapted from patented methods for achieving high-purity (-)-securinine from plant sources like Securinega suffruticosa.[4][11][12]

Step 1: Alcohol Extraction

-

Dry the branches and leaves of the source plant and grind them into a coarse powder.

-

Perform exhaustive extraction with 95% ethanol at 70-90°C. Each extraction should last 1-2 hours; repeat the process 3-8 times.

-

Combine the alcoholic extracts and filter to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a viscous crude extract.

Step 2: Macroporous Resin Chromatography (Initial Cleanup)

-

Load the crude extract onto a column packed with macroporous adsorptive resin.

-

Wash the column sequentially with water and then a 30%-50% ethanol solution to remove highly polar impurities.

-

Elute the fraction containing securinine using a 70%-90% ethanol solution and collect the eluate.

Step 3: Silica Gel Column Chromatography

-

Concentrate the eluate from the previous step under reduced pressure.

-

Prepare a solid sample by mixing the concentrated residue with a small amount of silica gel (60-80 mesh).

-

Pack a chromatography column with silica gel (60-80 mesh) using an appropriate organic solvent (e.g., dichloromethane).

-

Carefully load the solid sample onto the top of the column.

-

Perform gradient elution. Start with 100% dichloromethane or ethyl acetate to wash out nonpolar impurities.

-

Gradually increase the solvent polarity by introducing methanol. A typical elution system for securinine is a dichloromethane:methanol mixture with a volume ratio between 40:1 and 60:1.[12]

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC) or HPLC to identify those containing the target compound.

Step 4: Recrystallization

-

Combine the pure fractions and concentrate them under reduced pressure.

-

Dissolve the resulting solid in a minimal amount of a hot alcohol-water solution (e.g., 80% ethanol or an ethanol:water ratio of 4:5).

-

Allow the solution to cool slowly to promote the formation of high-purity crystals.

-

Filter the crystals, wash with a small amount of cold solvent, and dry to obtain pure (-)-securinine.

Protocol for Apoptosis Analysis by Annexin V Staining

This protocol is a standard method to quantify apoptosis induced by a compound like securinine in a cancer cell line (e.g., HeLa).[3]

-

Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2x10⁵ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of securinine (e.g., 1.0 to 50.0 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant from each well.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample. Analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Annexin V- / 7-AAD- : Live cells

-

Annexin V+ / 7-AAD- : Early apoptotic cells

-

Annexin V+ / 7-AAD+ : Late apoptotic/necrotic cells

-

Annexin V- / 7-AAD+ : Necrotic cells

-

-

Mechanisms of Action and Signaling Pathways

Indolizine alkaloids exert their biological effects through precise interactions with cellular machinery. The mechanisms for securinine and castanospermine are particularly well-characterized.

Securinine: Induction of the Intrinsic Apoptosis Pathway

Securinine has been shown to be a potent inducer of apoptosis in various cancer cell lines.[3][13] Its primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is initiated by a shift in the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[12][13]

Castanospermine: Antiviral Activity via Glycoprotein Processing Inhibition

Castanospermine's broad-spectrum antiviral activity, particularly against enveloped viruses like HIV and Dengue, stems from its function as a potent inhibitor of α-glucosidases I and II.[14][15] These enzymes are critical for the proper folding of viral glycoproteins in the host cell's endoplasmic reticulum.

By preventing the trimming of glucose residues from N-linked glycans on newly synthesized viral envelope proteins (such as HIV's gp160), castanospermine disrupts the quality control cycle mediated by chaperones like calnexin and calreticulin.[2] This leads to misfolded glycoproteins that are retained in the endoplasmic reticulum and ultimately degraded, preventing the assembly and release of new, infectious virions.[1][3]

References

- 1. Inhibition of human immunodeficiency virus syncytium formation and virus replication by castanospermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. benchchem.com [benchchem.com]

- 5. Systematical NMR analysis of swainsonine, a mycotoxin from endophytic fungus Alternaria oxytropis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Castanospermine | C8H15NO4 | CID 54445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. Large Scale Purification of Castanospermine | FSU Office of Research [research.fsu.edu]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. CN106632366B - The isolation and purification method of monomer Securinine - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Inhibition of processing of plant N-linked oligosaccharides by castanospermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solvent-Dependent Fluorescence of Indolizine Scaffolds: A Technical Guide on Solvatochromism

For Researchers, Scientists, and Drug Development Professionals

Indolizine derivatives are of significant interest in medicinal chemistry and materials science due to their inherent fluorescence and biological activities.[1][2] The sensitivity of their fluorescence to the local environment, a phenomenon known as solvatochromism, makes them promising candidates for use as fluorescent probes in complex biological systems and as smart materials.[3][4] Understanding the interplay between the solvent polarity and the photophysical properties of these molecules is crucial for the rational design of novel sensors and imaging agents.

Core Concepts: Solvatochromism and the Indolizine Scaffold

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[3] In the context of fluorescence, this manifests as a shift in the absorption and/or emission spectra of a fluorophore with changes in solvent polarity. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. For many organic fluorophores, including indolizine derivatives, the excited state is more polar than the ground state. Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. The magnitude of this shift, known as the Stokes shift, is often correlated with the polarity of the solvent.

The indolizine core is a nitrogen-containing heterocyclic aromatic compound that serves as the foundational structure for a wide range of fluorescent molecules.[1] The electronic properties of the indolizine ring can be readily tuned by introducing various substituents at different positions. For a molecule like 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde, the methoxyphenyl group at the 2-position and the carbaldehyde group at the 3-position are expected to create an intramolecular charge transfer (ICT) character upon photoexcitation, which is a key prerequisite for significant solvatochromism.

Synthesis of 2-Arylindolizine-3-carbaldehydes

The synthesis of indolizine derivatives can be achieved through several established methods, with the 1,3-dipolar cycloaddition reaction being a common and versatile approach.[1] A generalized synthetic pathway for 2-arylindolizine-3-carbaldehydes is outlined below.

Caption: Generalized synthesis of 2-arylindolizine-3-carbaldehydes.

Experimental Protocols

A systematic investigation of the solvatochromic properties of a fluorescent molecule involves a series of well-defined experimental procedures.

Materials and Methods

-

Solvents : A range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol, dimethyl sulfoxide) should be used.

-

Fluorophore Solution Preparation : Prepare a stock solution of the indolizine derivative in a suitable solvent (e.g., dichloromethane). From this stock, prepare dilute solutions in each of the test solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.[5]

-

Instrumentation :

-

UV-Vis Spectrophotometer for recording absorption spectra.

-

Fluorometer for recording fluorescence emission spectra.

-

Spectroscopic Measurements

-

UV-Vis Absorption Spectroscopy : Record the absorption spectrum for the indolizine derivative in each solvent. Determine the wavelength of maximum absorption (λabs).

-

Fluorescence Spectroscopy : For each solution, excite the sample at its λabs and record the fluorescence emission spectrum. Determine the wavelength of maximum emission (λem).

-

Quantum Yield Determination : The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield is calculated using the following equation:

ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Reactivity and Stability of Indolizine Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indolizine, a fused N-heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry and materials science due to the diverse biological and photophysical properties of its derivatives.[1][2][3] As a structural isomer of indole, the indolizine nucleus is a 10-π electron system, making it isoelectronic with azulene and a subject of significant synthetic and functionalization interest.[2][4] This guide provides a comprehensive technical overview of the fundamental chemical reactivity and stability of indolizine compounds. It details the electronic properties that govern its reactivity, common reaction pathways including electrophilic substitution and cycloadditions, and factors influencing its stability under various conditions. This document consolidates quantitative data, detailed experimental protocols, and visual workflows to serve as a critical resource for professionals engaged in the design, synthesis, and application of indolizine-based molecules.

Electronic Structure and Aromaticity

The indolizine core consists of a π-excessive five-membered pyrrole ring fused to a π-deficient six-membered pyridine ring, with a bridging nitrogen atom.[4] This unique fusion results in a delocalized 10-π electron system, which imparts significant aromatic character.[5] The parent indolizine has a resonance energy of approximately 0.29 kcal/mol, which is greater than that of pyrrole (0.23 kcal/mol).[5]

Hückel Molecular Orbital (HMO) calculations indicate that the electron density is highest on the five-membered ring, particularly at the C-3 position, followed by C-1.[5][6] This high electron density at C-3 and C-1 dictates the regioselectivity of most chemical reactions, particularly electrophilic attack.[6]

Caption: Logical relationship between indolizine's structure and its chemical properties.

Chemical Reactivity

The chemical behavior of indolizine is comparable to that of other electron-rich heterocycles like pyrrole and indole.[6] It readily undergoes electrophilic substitution while showing significant resistance to nucleophilic attack.[6]

Electrophilic Substitution

Electrophilic substitution is the most characteristic reaction of the indolizine nucleus. The reaction occurs preferentially at the position with the highest electron density, which is C-3. If the C-3 position is occupied, substitution typically occurs at the C-1 position.[6][7]

-

Protonation: Indolizine is a weak base with a pKa of 3.9.[7] Protonation occurs preferentially at C-3 to form a stable indolizinium cation. If C-3 is substituted, the site of protonation can shift to C-1, depending on the nature of the substituents.[6][7]

-

Acylation: Friedel-Crafts acylation and reactions with acid chlorides proceed readily, usually without a catalyst, to yield 3-acylindolizines.[6][7]

-

Nitration: Direct nitration can be complex, often leading to oxidation and low yields of 1,3-dinitro derivatives at higher temperatures.[6] Nitration in sulfuric acid can favor the formation of the 1-nitro derivative.[6]

-

Nitrosation: In contrast to nitration, nitrosation with nitrous acid occurs preferentially at the 3-position.[6]

-

Halogenation: The halogenation of indolizines can be challenging. While stable iodo derivatives can be prepared, attempts to synthesize stable bromo derivatives have not always been successful.[6]

-

Vilsmeier-Haack Formylation: This reaction provides a reliable method for introducing a formyl group at the C-3 position using phosphorus oxychloride and dimethylformamide (DMF).[7]

Cycloaddition Reactions

Indolizines participate in cycloaddition reactions, which are synthetically valuable for constructing more complex heterocyclic systems.

-

[8π+2π] Cycloaddition: Indolizine acts as an 8-π electron component in reactions with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD). This reaction, often catalyzed by Palladium on carbon (Pd/C), yields cycl[3.2.2]azine derivatives.[8]

-

1,3-Dipolar Cycloaddition: While not a reaction of the indolizine ring itself, 1,3-dipolar cycloaddition is the most versatile and widely used method for its synthesis.[6][9] The reaction involves a pyridinium ylide (the 1,3-dipole) and a dipolarophile (an activated alkene or alkyne).[9]

Oxidation and Reduction

-

Oxidation: The indolizine ring is sensitive to oxidation, especially under acidic conditions.[6] Strong oxidizing agents can lead to ring cleavage.

-

Reduction: Catalytic hydrogenation of indolizinium ions, formed by protonation, typically reduces the six-membered ring first, eventually leading to the fully saturated indolizidine (azabicyclo[4.3.0]nonane) core.[7]

Stability

The stability of indolizine compounds is highly dependent on their substitution pattern and the surrounding chemical environment.

-

Chemical Stability: The parent indolizine is a low-melting solid that is sensitive to air and light.[6] However, the introduction of substituents, particularly aryl groups at the C-2 or C-5 positions, can significantly enhance stability, resulting in stable, nonvolatile solids.[6] Derivatives bearing an amino group on the five-membered ring have been reported to be very unstable.[9]

-

pH Stability: Studies on indolizine prodrugs have shown that these compounds generally exhibit good chemical stability in acidic (pH 1.2) and neutral (pH 6.8) conditions.[10][11] Mild hydrolysis is often observed at physiological pH (7.4), a property that is relevant for prodrug design.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity and stability of indolizine and its derivatives.

Table 1: Physicochemical and Reactivity Properties

| Property | Value/Observation | Reference(s) |

|---|---|---|

| pKa (Indolizine) | 3.9 | [7] |

| Resonance Energy | ~0.29 kcal/mol | [5] |

| Site of Protonation | C-3 (preferred), C-1 | [6][7] |

| Site of Electrophilic Attack | C-3 (preferred), C-1 | [6] |

| Site of Nitration | C-1 (in H₂SO₄) | [6] |

| Site of Nitrosation | C-3 | [6] |

| Site of Lithiation | C-5 (with 2-substituents) |[14] |

Table 2: pH-Dependent Hydrolysis of Indolizine Prodrugs

| Compound Type | Condition | Observation | Reference(s) |

|---|---|---|---|

| Metformin-Indolizine Prodrugs | pH 1.2 (SGF), 37°C | Encouraging stability | [10][12] |

| pH 6.8 (SIF), 37°C | Encouraging stability | [10][12] | |

| pH 7.4 (Plasma), 37°C | Mild hydrolysis | [10][12] | |

| Hydralazine-Indolizine Prodrugs | pH 1.2 (SGF), 37°C | Stable | [13] |

| pH 6.8 (SIF), 37°C | Partial hydrolysis | [13] |

| | pH 7.4 (Plasma), 37°C | Maximum hydrolysis |[13] |

Experimental Protocols

Protocol: Synthesis of Indolizine via 1,3-Dipolar Cycloaddition[1]

This protocol describes a general and highly effective method for synthesizing the indolizine scaffold.

Caption: Experimental workflow for the synthesis of indolizines via 1,3-dipolar cycloaddition.

Methodology:

-

Pyridinium Salt Formation: In a round-bottom flask, dissolve the substituted 2-alkylpyridine (1.0 eq) and an α-halo ketone (e.g., phenacyl bromide) (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

-

Ylide Generation: Add a base (e.g., triethylamine or potassium carbonate, 1.5 eq) to the mixture to generate the pyridinium ylide in situ. The formation of the ylide is often indicated by a color change.

-

Cycloaddition: To the ylide solution, add the dipolarophile (e.g., dimethyl acetylenedicarboxylate, methyl propiolate) (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for 2-24 hours, monitoring progress by TLC.

-

Workup: After the reaction is complete, filter the mixture to remove any salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure indolizine derivative.

Protocol: General Assay for Chemical Stability at Different pH[12][13]

This protocol outlines a general method to assess the stability of indolizine derivatives in simulated biological fluids.

Methodology:

-

Buffer Preparation: Prepare aqueous buffer solutions simulating gastric fluid (pH 1.2), intestinal fluid (pH 6.8), and blood plasma (pH 7.4).

-

Stock Solution: Prepare a stock solution of the test indolizine compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).

-

Incubation: Add a small aliquot of the stock solution to each of the prepared buffers in separate vials to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).

-

Time Points: Incubate the vials in a shaker bath at 37°C. Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Quenching: Immediately quench the reaction in the withdrawn aliquots by adding an equal volume of cold acetonitrile to precipitate any proteins and stop degradation. Centrifuge to clarify the sample.

-

Analysis: Analyze the supernatant for the concentration of the parent compound using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics and half-life.

Application in Drug Development

The chemical properties of indolizine are directly relevant to its application in drug discovery. Its planar, aromatic structure allows for effective interaction with biological targets like enzymes and DNA.[1][2][15] For example, some indolizine derivatives function as anticancer agents by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to apoptosis.[15] The ability to tune the stability and reactivity through substitution allows for the optimization of pharmacokinetic and pharmacodynamic properties, making the indolizine scaffold a "privileged structure" in medicinal chemistry.[1][16]

Caption: Simplified signaling pathway for tubulin inhibition by indolizine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. soc.chim.it [soc.chim.it]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 6. jbclinpharm.org [jbclinpharm.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rjpbcs.com [rjpbcs.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Illuminating the Inner Workings of the Cell: Application of Indolizine Derivatives in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Indolizine derivatives are emerging as a versatile class of fluorescent probes for live-cell imaging, offering a tunable spectral range, good photostability, and the ability to be chemically modified for targeted applications. Their relatively small size and biocompatibility make them excellent candidates for visualizing subcellular structures and dynamic processes within living cells.[1][2] This document provides detailed application notes and protocols for the use of indolizine-based probes in various live-cell imaging contexts.

Key Applications and Corresponding Probes

Indolizine-based fluorophores have been successfully developed for a range of applications, including the visualization of organelles and the sensing of intracellular analytes. Notable examples include probes for lipid droplets, mitochondria, and for monitoring intracellular pH.

Quantitative Data of Selected Indolizine-Based Fluorescent Probes

The photophysical properties of indolizine derivatives can be finely tuned by chemical modifications, allowing for the development of probes with a wide range of excitation and emission wavelengths.[3][4] Below is a summary of the key quantitative data for representative indolizine-based probes.